molecular formula C15H16FN3O2 B1381702 tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate CAS No. 1715031-88-1

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Cat. No.: B1381702
CAS No.: 1715031-88-1
M. Wt: 289.3 g/mol
InChI Key: VIJNVDSEICIJFN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, was synthesized and characterized through various spectroscopic methods and X-ray diffraction. It exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Structure Studies : Research on the molecular structure of 4-tert-butylpyrazoles, which share a structural motif with this compound, provided insights into the effect of tert-butyl substituents on molecular architecture through X-ray, NMR, and calorimetric studies (Trofimenko et al., 2001).

Chemical Reactivity and Coordination Chemistry

Remote Rotamer Control : Research into the effect of a 4-tert-butyl group on the coordination chemistry of TpR ligands has shown that such substituents can significantly influence the coordination behavior and, potentially, the reactivity of molecules, including those structurally related to this compound (Rheingold et al., 2003).

Synthesis of Bioactive Analogues : The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, bearing structural similarities to this compound, have been explored, demonstrating potential antitumor activity in in vitro cell line assays (Maftei et al., 2013).

Photophysical Properties

Construction of Luminescent Molecular Hybrids : The modification of tert-butylbenzoic acid to create functional molecular bridges for coordination with terbium ions led to the development of novel luminescent inorganic/organic molecular hybrids. This research showcases the potential of using structurally related compounds for the creation of materials with desirable photophysical properties (Yan & Zhao, 2005).

Molecular Complexes and Catalysis

Palladium Complexes as Catalysts : The synthesis of substituted (pyridinyl)benzoazole palladium complexes, related to this compound, and their application as Heck coupling catalysts highlight the compound's potential in facilitating important chemical transformations (Ojwach et al., 2007).

Properties

IUPAC Name

tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)10-5-4-9(8-11(10)16)12-13(17)19-7-6-18-12/h4-8H,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJNVDSEICIJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC=CN=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2 L round-bottomed flask was charged with tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (54 g, 151 mmol), 2-amino-3-chloropyrazine (19.54 g, 151 mmol), 2 N sodium carbonate (158 mL, 317 mmol) and DME (600 mL). The reaction mixture was degassed for 10 min using argon, and then PdCl2(dppf)-CH2Cl2 (6.16 g, 7.54 mmol) was added. The reaction mixture was heated to 100° C. and maintained at this temperature for 4 h. After cooling down, the reaction mixture was poured into water (400 mL) and extracted with EtOAc (3×200 mL). The combined organics were washed with brine (3×200 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified using flash chromatography on silica gel (0 to 70% EtOAc in heptane over 50 min), giving tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (37.7 g, 86%) as a solid. LCMS (m/z): 290 (MH+), 0.80 min; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.98 (d, 1H) 7.91-7.81 (m, 2H) 7.65-7.46 (m, 2H) 6.35 (br. s., 2H) 1.54 (s, 9H).
Quantity
19.54 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.